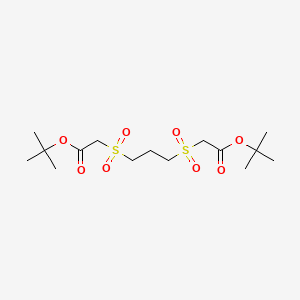![molecular formula C7H9NO2 B8212324 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B8212324.png)
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a unique bicyclic compound characterized by its rigid structure and the presence of a nitrile group This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where an olefin and a nitrile-containing compound undergo cycloaddition to form the bicyclic structure . The reaction conditions often require the use of a mercury lamp and specialized glassware to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with using mercury lamps, alternative methods such as catalytic approaches are being explored to improve scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative.
- Reduction of the nitrile group leads to the formation of an amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several applications in scientific research:
Biology: The compound’s rigid structure makes it a potential candidate for studying molecular interactions and enzyme binding.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical modifications. These interactions and modifications enable the compound to engage in specific biochemical pathways and molecular processes .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: A similar compound with a different substitution pattern.
Bicyclo[1.1.0]butane: Another strained bicyclic compound with a smaller ring system.
Bicyclo[2.2.1]heptane: A larger bicyclic compound with different chemical properties.
Uniqueness: 1-(Hydroxymethyl)-2-oxabicyclo[21Its combination of a hydroxymethyl group and a nitrile group within a strained bicyclic framework makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFVOUQNSGIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8212284.png)


![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)
![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)

![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)

![5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B8212323.png)

